5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic aromatic organic compound belonging to the imidazo[4,5-b]pyridine family This compound features a fused imidazole and pyridine ring system, which is substituted with chlorine and methyl groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2,6-dichloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by cyclization with methylamine to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced analogs of the compound.
Substitution Products: Derivatives with different functional groups replacing chlorine atoms.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial properties and potential use as a bioactive agent.
Medicine: Research has focused on its pharmacological potential, including its use as a lead compound for drug development.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine is compared with other similar compounds, such as:
5,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine: Similar structure but with a different position of the methyl group.
3-Methyl-3H-imidazo[4,5-b]pyridine: Lacks the chlorine substituents.
5,7-Dichloro-3H-imidazo[4,5-b]pyridine: Similar but without the methyl group.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
5,7-dichloro-3-methylimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-3-10-6-4(8)2-5(9)11-7(6)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNMKUCBLXFYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(C=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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